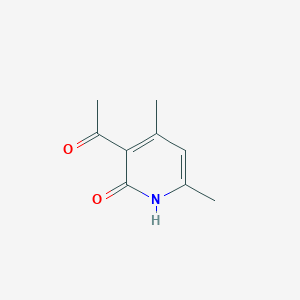

3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one

Description

BenchChem offers high-quality 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-acetyl-4,6-dimethyl-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-5-4-6(2)10-9(12)8(5)7(3)11/h4H,1-3H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPZYYMHZCULYSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1)C(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40367861 | |

| Record name | 3-acetyl-4,6-dimethyl-1H-pyridin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40367861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16151-14-7 | |

| Record name | 3-acetyl-4,6-dimethyl-1H-pyridin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40367861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one (CAS No. 16151-14-7). This heterocyclic compound, belonging to the dihydropyridinone class, presents a scaffold of interest for researchers in medicinal chemistry and drug development due to its array of functional groups amenable to chemical modification. This document consolidates available physicochemical data, outlines a detailed synthetic protocol based on established chemical principles, explores the compound's reactivity, and discusses its potential biological significance by drawing parallels with structurally related molecules. Methodologies for synthesis, purification, and characterization are detailed to provide a practical framework for laboratory investigation.

Chemical Identity and Physicochemical Profile

3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one is a multifaceted organic molecule featuring a dihydropyridinone core substituted with two methyl groups and an acetyl group. The presence of a lactam ring, an α,β-unsaturated ketone system, and an N-H bond imparts a unique combination of chemical characteristics.

A summary of its key identifiers and known physical properties is provided in Table 1. The compound is described as a white crystalline solid with solubility in water and polar organic solvents, a characteristic attributed to the polar lactam and acetyl functionalities capable of hydrogen bonding.[1]

| Property | Value | Source |

| IUPAC Name | 3-acetyl-4,6-dimethyl-1H-pyridin-2-one | N/A |

| CAS Number | 16151-14-7 | [1] |

| Molecular Formula | C₉H₁₁NO₂ | [1] |

| Molecular Weight | 165.19 g/mol | [1] |

| Physical State | White crystalline solid | [1] |

| Solubility | Soluble in water and polar organic solvents | [1] |

| Melting Point | Not specified in available literature | |

| Boiling Point | Not specified in available literature |

Proposed Synthesis and Purification

Underlying Synthetic Rationale (Guarechi-Thorpe Analogy)

The synthesis of the closely related 3-cyano-4,6-dimethyl-2-pyridone is reliably achieved by reacting acetylacetone with cyanoacetamide in the presence of a basic catalyst like piperidine.[2][3][4] The mechanism involves:

-

Knoevenagel Condensation: The base deprotonates the active methylene group of acetoacetamide, which then attacks one of the carbonyls of acetylacetone.

-

Cyclization: An intramolecular cyclization occurs via the attack of the amide nitrogen onto the remaining carbonyl group.

-

Dehydration: Subsequent loss of water yields the stable dihydropyridinone ring system.

By substituting cyanoacetamide with acetoacetamide, the cyano group at the 3-position is replaced with an acetyl group, yielding the target molecule. Piperidine is an effective catalyst as it is strong enough to facilitate the initial deprotonation but mild enough to avoid significant side reactions.

Detailed Experimental Protocol (Proposed)

Disclaimer: This protocol is a proposed method based on established chemical principles for analogous compounds and has not been experimentally validated from a specific literature source for this exact molecule.

Reagents:

-

Acetylacetone (Pentane-2,4-dione), reagent grade

-

Acetoacetamide, reagent grade

-

Piperidine, catalyst grade

-

Ethanol, absolute

-

Hydrochloric Acid (HCl), 1 M solution

-

Deionized Water

Procedure:

-

In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine acetylacetone (0.1 mol, ~10.0 g) and acetoacetamide (0.1 mol, ~10.1 g).

-

Add 100 mL of absolute ethanol to dissolve the reactants.

-

Add piperidine (0.02 mol, ~2 mL) to the solution. The addition of the base is the critical catalytic step that initiates the condensation cascade.

-

Heat the reaction mixture to reflux (~78 °C) and maintain for 4-6 hours.

-

Process Insight: Refluxing provides the necessary activation energy for the condensation and subsequent cyclization and dehydration steps. Reaction progress should be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 50:50 ethyl acetate:hexane.

-

-

After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. The product is expected to precipitate from the solution upon cooling.

-

If precipitation is slow, the flask can be placed in an ice bath to promote crystallization.

-

Collect the crude product by vacuum filtration and wash the filter cake with a small amount of cold ethanol to remove residual reactants.

-

Recrystallization: Dissolve the crude solid in a minimum amount of hot ethanol. Allow the solution to cool slowly to room temperature, then in an ice bath, to form purified crystals.

-

Filter the purified crystals, wash with a minimal amount of cold ethanol, and dry under vacuum.

-

Characterization: Confirm the identity and purity of the final product using melting point analysis, FTIR, ¹H NMR, and ¹³C NMR spectroscopy.

Synthesis and Purification Workflow

Spectroscopic and Structural Characterization (Anticipated)

Definitive spectral data from primary literature is currently unavailable. However, based on the molecular structure, a detailed prediction of the expected NMR and IR spectra can be made to aid researchers in confirming the compound's identity.

¹H NMR Spectroscopy (Predicted)

-

N-H Proton: A broad singlet is expected in the downfield region (δ 11-13 ppm), characteristic of a lactam N-H proton.

-

Vinyl Proton (C5-H): A sharp singlet is anticipated around δ 5.5-6.0 ppm.

-

Acetyl Protons (CH₃-C=O): A singlet integrating to 3 protons, expected around δ 2.5-2.7 ppm.

-

C4-Methyl Protons (C4-CH₃): A singlet integrating to 3 protons, expected around δ 2.3-2.5 ppm.

-

C6-Methyl Protons (C6-CH₃): A singlet integrating to 3 protons, expected around δ 2.1-2.3 ppm.

¹³C NMR Spectroscopy (Predicted)

-

Lactam Carbonyl (C2): Expected in the range of δ 165-175 ppm.

-

Acetyl Carbonyl (C=O): Expected further downfield, around δ 195-205 ppm.

-

Olefinic Carbons (C4 & C5): C4 (substituted) around δ 150-160 ppm; C5 (protonated) around δ 100-110 ppm.

-

Substituted Carbon (C3 & C6): C3 (acetyl-bearing) around δ 110-120 ppm; C6 (methyl-bearing) around δ 145-155 ppm.

-

Methyl Carbons: The three distinct methyl carbons (acetyl, C4-Me, C6-Me) are expected in the aliphatic region, δ 20-35 ppm.

Infrared (IR) Spectroscopy (Predicted)

-

N-H Stretch: A broad absorption band around 3200-3400 cm⁻¹.

-

C=O Stretches: Two distinct, strong absorption bands are expected between 1650-1750 cm⁻¹. The lactam carbonyl will likely appear around 1660-1680 cm⁻¹, while the conjugated acetyl carbonyl may appear at a slightly lower frequency.

-

C=C Stretch: An absorption band around 1600-1640 cm⁻¹ for the double bond within the ring.

Chemical Reactivity and Derivatization Potential

The molecule possesses several reactive sites, making it a versatile scaffold for further chemical modification. Understanding these sites is key for its application in drug discovery programs.

-

N-H Site: The lactam nitrogen is nucleophilic and can undergo reactions such as N-alkylation or N-arylation under basic conditions. This allows for the introduction of diverse substituents to modulate properties like solubility and receptor binding.

-

Acetyl Group: The carbonyl of the acetyl group is a classic electrophilic site. It can undergo condensation reactions with hydrazines or hydroxylamines to form hydrazones and oximes, respectively. It is also susceptible to reduction or conversion to a ketal, providing further avenues for derivatization.

-

α,β-Unsaturated System: The double bond (C4=C5) is part of a conjugated system. The C5 position is susceptible to electrophilic attack. Furthermore, the entire dihydropyridine ring can potentially be oxidized to the corresponding aromatic pyridone, a common reaction for Hantzsch-type dihydropyridines.

Potential Biological Activity and Applications

While no specific biological activities have been reported for 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one itself, the broader class of pyridinone and dihydropyridine derivatives is rich in pharmacological activity.

-

Antimicrobial and Antifungal Activity: Many novel pyridin-2(1H)-one derivatives have demonstrated significant antibacterial and antifungal properties, with some showing efficacy comparable to standard drugs like Ampicillin and Fluconazole.[1] The core scaffold is recognized as a "privileged structure" in medicinal chemistry.

-

Anticancer Potential: Certain pyridine-2(1H)-thione derivatives, which are structurally related, have been shown to inhibit the growth of various human cancer cell lines, including breast, colon, and liver cancer cells.

-

Calcium Channel Blockade: The 1,4-dihydropyridine core is famously associated with calcium channel blockers used to treat hypertension (e.g., Nifedipine). While the subject molecule is a 1,2-dihydropyridin-2-one, the structural similarity suggests that exploring its activity on ion channels could be a worthwhile endeavor.

Given these precedents, this compound serves as a valuable starting point or intermediate for the synthesis of new chemical entities with potential therapeutic applications. Its utility lies in its synthetic accessibility and the presence of multiple functional handles for building molecular complexity and diversity in a drug discovery context.

Safety, Handling, and Storage

Specific toxicology data for this compound is not available. As with any laboratory chemical of unknown toxicity, it should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or powder. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one is a heterocyclic compound with significant potential as a building block in synthetic and medicinal chemistry. While detailed, peer-reviewed characterization data is sparse, its synthesis can be reliably predicted based on established reactions of related pyridones. The molecule's functional groups offer multiple sites for derivatization, enabling the exploration of structure-activity relationships for various biological targets. This guide provides a foundational framework for researchers to synthesize, characterize, and further investigate this promising chemical entity.

References

-

Al-Mosauy, H. H. I., Al-Majedy, Y. K., & Issa, A. A. (2022). Synthesis, Biological Evaluation and Quantum Chemical Studies of novel 3-Acetylpyridin-2(1H)-one Derivative. ResearchGate. Retrieved from [Link]

-

PubChem. (n.d.). 6-Acetyl-1,3-dimethylpyridin-2-one. National Center for Biotechnology Information. Retrieved from [Link]

- Ghorab, M. M., et al. (2021). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H)

- Abdel-Latif, E., et al. (2014). ChemInform Abstract: Synthesis and Reactions of 3-Cyano-4,6-dimethyl-2-pyridone. ChemInform.

-

Prlainović, N. Ž., et al. (2017). Synthesis of 4,6-dimethyl-3-cyano-2-pyridone catalysed by amino acids. Zastita Materijala, 58(1), 80-86. Retrieved from [Link]

- Alsoliemy, A., et al. (2022).

- Jin, Y., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry.

-

Misic-Vukovic, M., et al. (1992). Condensation of 1,3-diketones with cyanoacetamide: 4,6-disubstituted-3-cyano-2-pyridones. Journal of the Serbian Chemical Society. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Physical Characteristics of 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry and drug development, a comprehensive understanding of the physical characteristics of a compound is paramount. These properties govern a molecule's behavior from synthesis and purification to its formulation and pharmacokinetic profile. This technical guide provides a detailed overview of the known physical characteristics of 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one, a heterocyclic compound of interest. While the available experimental data is currently limited, this guide consolidates the existing information and provides a framework for its application in a research and development setting.

Chemical Identity and Molecular Structure

Chemical Name: 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one

CAS Number: 16151-14-7[1]

Molecular Formula: C₉H₁₁NO₂[1]

Molecular Weight: 165.19 g/mol [1][2]

The structural integrity of a molecule is the foundation of its chemical and physical properties. 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one belongs to the dihydropyridinone class of heterocyclic compounds. Its structure, featuring a dihydropyridine ring substituted with an acetyl group and two methyl groups, is crucial for its interactions and overall behavior.

Caption: Chemical structure of 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one.

Tabulated Physical Properties

For ease of reference and comparison, the fundamental physical properties of 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one are summarized in the table below. It is important to note that while some properties are confirmed, specific experimental values for others, such as melting and boiling points, are not yet publicly available and are listed as "Not available."

| Property | Value | Source |

| CAS Number | 16151-14-7 | [1] |

| Molecular Formula | C₉H₁₁NO₂ | [1] |

| Molecular Weight | 165.19 g/mol | [1][2] |

| Appearance | White crystalline solid | [1] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in water and polar organic solvents | [1] |

Physical State and Solubility

3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one is described as a white crystalline solid at standard temperature and pressure.[1] This crystalline nature suggests a well-ordered molecular packing in the solid state, which can influence its dissolution rate and stability.

The compound exhibits solubility in water and other polar organic solvents.[1] This characteristic is of significant interest to drug development professionals, as aqueous solubility is often a prerequisite for oral bioavailability. The polarity of the molecule, arising from the carbonyl groups and the nitrogen heteroatom, facilitates its interaction with polar solvent molecules. A detailed, quantitative analysis of its solubility in various pharmaceutically relevant solvents (e.g., ethanol, DMSO, buffers at different pH values) would be a critical next step in its preclinical evaluation.

Spectroscopic Data

For future experimental work, the following can be anticipated:

-

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the methyl groups, the acetyl protons, and the protons on the dihydropyridine ring. The chemical shifts and coupling constants would provide valuable information about the electronic environment and connectivity of the protons.

-

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments in the molecule, including the carbonyl carbons of the acetyl and pyridone moieties, and the sp² and sp³ hybridized carbons of the ring and substituents.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the ketone and amide functionalities. The N-H stretching vibration of the dihydropyridinone ring would also be a key diagnostic peak.

-

Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound. The fragmentation pattern observed under different ionization techniques (e.g., ESI, EI) would provide further structural information and could be used to identify the compound in complex mixtures.

Significance in a Research and Development Context

The physical characteristics outlined in this guide are fundamental to the progression of 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one through the drug discovery and development pipeline.

-

Synthesis and Purification: Knowledge of the compound's solid-state form and solubility is crucial for developing efficient crystallization and purification protocols.

-

Formulation Development: Solubility data is a key determinant in the selection of appropriate excipients and the design of a dosage form with optimal drug release characteristics.

-

Analytical Method Development: Spectroscopic data serves as the basis for the development of validated analytical methods for identity, purity, and stability testing.

-

Structure-Activity Relationship (SAR) Studies: A precise understanding of the three-dimensional structure, which can be elucidated from detailed spectroscopic and crystallographic data, is essential for understanding how the molecule interacts with its biological target and for designing more potent and selective analogs.

Conclusion and Future Directions

This technical guide provides a summary of the currently available information on the physical characteristics of 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one. While the foundational chemical identity is established, a comprehensive experimental characterization is still required. Future research efforts should focus on obtaining precise measurements of its melting point, boiling point, and quantitative solubility in a range of solvents. Furthermore, the acquisition and detailed analysis of its ¹H NMR, ¹³C NMR, IR, and mass spectra are critical for its unequivocal structural confirmation and to support its advancement in research and development endeavors.

References

Sources

An In-Depth Technical Guide to the Spectroscopic Profile of 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one

Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic characteristics of 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one (CAS 16151-14-7, Molecular Formula: C₉H₁₁NO₂).[1][2][3] As a key heterocyclic scaffold, understanding its structural and electronic properties through spectroscopic methods is paramount for its application in research and development. While publicly available experimental spectra are scarce, this document leverages extensive knowledge of spectroscopic principles and data from analogous structures to construct a detailed, predictive profile. We will delve into the anticipated ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data. Furthermore, this guide furnishes detailed, field-proven protocols for the acquisition of this data, offering a complete workflow for researchers engaged in the synthesis and characterization of this molecule.

Introduction and Molecular Structure

3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one is a substituted pyridone, a class of compounds recognized for a wide range of biological activities.[4] The accurate elucidation of its structure is the foundational step for any further investigation into its chemical reactivity or pharmacological potential. Spectroscopic analysis provides the necessary toolkit for this confirmation.

The molecular structure, presented below with standardized numbering, forms the basis for all subsequent spectroscopic predictions. The key features include a dihydropyridinone ring, which is a cyclic amide (lactam), a ketone group (acetyl), two methyl groups at positions 4 and 6, and a vinylic proton at position 5.

Caption: Molecular Structure of 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Based on the structure, we can predict the key features of both the ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show five distinct signals, corresponding to the five unique proton environments in the molecule. The analysis assumes a standard deuterated solvent such as Chloroform-d (CDCl₃) or DMSO-d₆.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Expert Insights |

| ~12.0 - 13.0 | Broad Singlet | 1H | N1-H | The N-H proton of the lactam is expected to be significantly deshielded and will likely appear as a broad signal due to quadrupole broadening and potential hydrogen bonding. Its chemical shift is highly dependent on solvent and concentration. |

| ~6.10 | Singlet | 1H | C5-H | This is a vinylic proton on the α,β-unsaturated system. It is adjacent to carbons with no protons, hence it will appear as a sharp singlet. Its position in the 6.0-6.5 ppm range is characteristic for such protons in pyridone rings.[5] |

| ~2.60 | Singlet | 3H | C8-H₃ (Acetyl) | The methyl protons of the acetyl group are adjacent to a carbonyl, which deshields them into this region. The singlet multiplicity arises from the absence of neighboring protons. |

| ~2.35 | Singlet | 3H | C9-H₃ (C6-Methyl) | This methyl group is attached to a vinylic carbon (C6) of the pyridone ring. It is expected to be slightly downfield compared to a standard aliphatic methyl group. |

| ~2.20 | Singlet | 3H | C10-H₃ (C4-Methyl) | This methyl group is also attached to a vinylic carbon (C4). Its chemical environment is slightly different from the C6-methyl, potentially leading to a small difference in chemical shift. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to display all nine carbon signals, as there are no elements of symmetry that would make any carbons chemically equivalent.

| Predicted Chemical Shift (δ, ppm) | Carbon Assignment | Rationale and Expert Insights |

| ~198.0 | C7 (Acetyl C=O) | The ketone carbonyl carbon is typically found in the 195-210 ppm range. This is a highly deshielded environment. |

| ~165.0 | C2 (Lactam C=O) | The amide (lactam) carbonyl carbon is also strongly deshielded but generally appears slightly upfield from a ketone carbonyl. |

| ~155.0 | C6 | This is a quaternary, sp²-hybridized carbon attached to nitrogen, which causes a significant downfield shift. |

| ~148.0 | C4 | A quaternary, sp²-hybridized carbon within the conjugated system. |

| ~118.0 | C5 | This sp²-hybridized methine carbon (CH) is expected in the vinylic region. |

| ~110.0 | C3 | A quaternary, sp²-hybridized carbon adjacent to two carbonyl groups, which influences its electron density and shift. |

| ~30.0 | C8 (Acetyl CH₃) | The carbon of the acetyl-methyl group, deshielded by the adjacent carbonyl. |

| ~21.0 | C9 (C6-CH₃) | The carbon of the methyl group at the C6 position. |

| ~19.0 | C10 (C4-CH₃) | The carbon of the methyl group at the C4 position, expected in a similar region to C9. |

Protocol for NMR Data Acquisition

Caption: Standard workflow for NMR sample preparation and data acquisition.

-

Sample Preparation: Weigh approximately 5-10 mg of 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial. Add a small amount of Tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm). Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock the field frequency using the deuterium signal from the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

¹H Acquisition: Acquire the proton spectrum using a standard pulse program. A spectral width of ~16 ppm, an acquisition time of ~4 seconds, and a relaxation delay of 1-2 seconds are typical starting points. Accumulate 8 to 16 scans for a good signal-to-noise ratio.

-

¹³C Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse program. A spectral width of ~240 ppm is required. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are necessary.

-

Processing: Process the raw data (FID) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the spectrum to the TMS signal. For the ¹H spectrum, perform signal integration. For both spectra, identify and label the peak chemical shifts.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is ideal for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Absorption Bands

The IR spectrum will be dominated by absorptions from the two carbonyl groups and the C=C bonds of the ring.

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale and Expert Insights |

| ~3200 (Broad) | N-H Stretch | Lactam | The N-H bond stretch in amides typically appears as a broad band in this region, with the broadening caused by hydrogen bonding. |

| 3050-2850 | C-H Stretch | Methyl (sp³) & Vinylic (sp²) | This region will contain multiple peaks corresponding to the symmetric and asymmetric stretching of the methyl C-H bonds and the sharper, weaker C-H stretch of the vinylic proton at C5. |

| ~1695 | C=O Stretch | Acetyl Ketone | This is expected to be a very strong, sharp absorption. The conjugation with the pyridone ring may lower its frequency slightly from a typical aliphatic ketone (~1715 cm⁻¹). |

| ~1650 | C=O Stretch | Lactam Amide | The lactam carbonyl stretch is also a very strong and sharp band. It is characteristically found at a lower wavenumber than ketones due to the resonance contribution from the nitrogen lone pair. This is often the most intense band in the spectrum.[5] |

| 1620-1580 | C=C Stretch | Pyridone Ring | The conjugated carbon-carbon double bonds within the ring will give rise to one or two sharp absorptions in this region. |

| ~1450 & ~1375 | C-H Bend | Methyl | These bands correspond to the asymmetric and symmetric bending (scissoring) vibrations of the C-H bonds in the methyl groups. |

Protocol for FT-IR Data Acquisition (ATR)

-

Sample Preparation: Place a small, powdered amount of the crystalline solid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Instrument Setup: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and allowing it to dry completely.

-

Background Scan: Collect a background spectrum of the empty ATR crystal. This is crucial to subtract the spectral contributions of the atmosphere (CO₂, H₂O) and the instrument itself.

-

Sample Scan: Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal. Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.

-

Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum. Label the significant peaks.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues to its structure.

Predicted Mass Spectrum (Electron Ionization)

-

Molecular Formula: C₉H₁₁NO₂

-

Molecular Weight: 165.19 g/mol [2]

-

Exact Mass: 165.0790 Da

-

Molecular Ion (M⁺•): A peak at m/z = 165 is expected, which should be reasonably intense. The nitrogen atom makes this an odd-mass molecular ion, consistent with the Nitrogen Rule.

Predicted Fragmentation Pathways

The primary fragmentation pathways are likely initiated by cleavage adjacent to the carbonyl groups (alpha-cleavage).

| Predicted Fragment m/z | Proposed Ion Structure | Fragmentation Mechanism |

| 150 | [M - CH₃]⁺ | Loss of a methyl radical from the molecular ion. This could originate from either the C4 or C6 methyl groups. |

| 122 | [M - CH₃CO]⁺ | α-cleavage of the acetyl group is a highly favorable pathway. Loss of the acetyl radical (•COCH₃) would lead to a very prominent peak at m/z 122. |

| 43 | [CH₃CO]⁺ | The complementary fragment from the acetyl α-cleavage, the acylium ion, is very stable and should produce a base peak at m/z = 43. |

digraph "MS_Fragmentation" { graph [splines=true, overlap=false]; node [shape=box, style="rounded,filled", fillcolor="#FFFFFF", fontcolor="#202124", margin="0.2,0.1"]; edge [color="#34A853", arrowhead=vee, penwidth=1.5, fontcolor="#5F6368", fontsize=10];M [label="Molecular Ion (M⁺•)\nm/z = 165", fillcolor="#F1F3F4"]; F1 [label="[M - CH₃CO]⁺\nm/z = 122", fillcolor="#FBBC05"]; F2 [label="[CH₃CO]⁺ (Acylium Ion)\nm/z = 43\n(Likely Base Peak)", fillcolor="#EA4335"];

M -> F1 [label="- •COCH₃ (α-cleavage)"]; M -> F2 [label="- •(Ring Fragment)"]; }

Sources

An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one

This guide provides a comprehensive technical overview of the nuclear magnetic resonance (NMR) analysis of 3-acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of spectral interpretation and data acquisition for this heterocyclic compound. We will explore the predicted ¹H and ¹³C NMR spectra, the rationale behind these predictions based on structural analogs, and a detailed protocol for empirical data acquisition and analysis.

Introduction: The Structural Elucidation Challenge

3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one is a heterocyclic molecule with the chemical formula C₉H₁₁NO₂[1]. The dihydropyridin-2-one core is a prevalent scaffold in various biologically active compounds. A thorough understanding of its structure and electronic environment is paramount for predicting its reactivity, potential biological targets, and for quality control in synthetic processes.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the unambiguous determination of molecular structure in solution.[2][3] By probing the magnetic properties of atomic nuclei—primarily ¹H and ¹³C—NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of a molecule. This guide will serve as a practical manual for the complete NMR characterization of 3-acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the NMR data, a standardized atom numbering system is essential. The structure and numbering for 3-acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one are presented below.

5.3. Recommended NMR Experiments

-

1D ¹H NMR: Acquire a standard proton spectrum to observe chemical shifts, multiplicities, and integrations.

-

1D ¹³C NMR: Acquire a broadband proton-decoupled carbon spectrum to identify the number of unique carbon environments.

-

DEPT-135: This experiment helps differentiate between CH, CH₂, and CH₃ groups. CH and CH₃ groups will appear as positive peaks, while CH₂ groups will appear as negative peaks. Quaternary carbons are not observed.

-

2D COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings. Cross-peaks will appear between protons that are coupled to each other, which is crucial for identifying adjacent protons.

-

2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons, allowing for the definitive assignment of protonated carbons.

-

2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is essential for assigning quaternary carbons and piecing together the molecular fragments.

Advanced 2D NMR Correlation Analysis (Theoretical)

For a molecule with the complexity of 3-acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one, 2D NMR is indispensable for unambiguous assignment.

-

COSY: A cross-peak would be expected between the C5-H proton and the C10-H₃ protons, confirming their four-bond coupling.

-

HSQC: This would show correlations between:

-

C5-H and C5

-

C8-H₃ and C8

-

C9-H₃ and C9

-

C10-H₃ and C10

-

-

HMBC: This is the key experiment for confirming the overall structure. Key expected long-range correlations are illustrated below.

These HMBC correlations would allow for the definitive assignment of the quaternary carbons (C2, C3, C4, C6, and C7) and confirm the positions of the methyl and acetyl substituents on the dihydropyridin-2-one ring.

Conclusion

The comprehensive NMR analysis of 3-acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one requires a multi-faceted approach combining 1D and 2D NMR techniques. While the predicted ¹H and ¹³C NMR data in this guide provide a strong foundation for spectral interpretation, empirical data acquisition following the outlined protocol is essential for definitive structural verification. The strategic application of COSY, HSQC, and particularly HMBC experiments will enable the unambiguous assignment of all proton and carbon signals, leading to a complete and confident structural elucidation of this important heterocyclic compound.

References

- Radhi, W. A., & Saeed, B. A. (2011). The Investigation of 1H NMR Spectra of 2,3-Dihydro-4-Pyridinones Derived from Bisdemethoxycurcumin. American Journal of Applied Sciences, 8(10), 987-994.

- Saeed, B. A. (2010).

- International Journal of Research Culture Society. (2017). Synthesis and interpretation of NMR & IR for 1, 4-dihydropyridine Derivatives. INTERNATIONAL JOURNAL OF RESEARCH CULTURE SOCIETY, 1(3).

- Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. The Royal Society of Chemistry.

- The values for proton and C-13 chemical shifts given below are typical approxim

- León, G., et al. (2007). NMR study of 1,4-dihydropyridine derivatives endowed with long alkyl and functionalized chains. Journal of the Chilean Chemical Society, 52(3).

- 1 H NMR and 13 C NMR chemical shifts for the SCH 2 group of the... (n.d.).

- NMR - Interpretation - Chemistry LibreTexts. (2023, January 29). Chemistry LibreTexts.

- Sukdolak, S., et al. (2013). Synthesis, complete assignment of 1H- and 13C-NMR spectra and antioxidant activity of new azine derivative bearing coumarin moiety. Kragujevac Journal of Science, 35, 153-162.

- Emery Pharma. (2018, April 2).

- P, A., et al. (2025). CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy. ChemRxiv.

- One-pot Synthesis and Characterization of 13-Acetyl-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-triene. (2006, February 27). Chinese Journal of Chemical Physics.

- Thomas, D. (n.d.). Organic Chemistry Lab Research Project. Prezi.

- Stana, A., et al. (2017). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molbank, 2017(3), M950.

- G. T., S., & G., S. (2020, August 11). DFT Calculations of 1H- and 13C-NMR Chemical Shifts of Geometric Isomers of Conjugated Linoleic Acid (18:2 ω-7) and Model Compounds in Solution. NIH.

- 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one | 16151-14-7 | RAA15114. (n.d.). Biosynth.

- 3-Acetyl-2,4-dimethylpyrrole(2386-25-6) 1H NMR spectrum. (n.d.). ChemicalBook.

- 2,2-Dimethyl-m-dioxane-4,6-dione - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.). SpectraBase.

- Direct Synthesis of Benzhydryl-Functionalized 3,4-Dihydropyridin-2-ones from 2-Pyridones and Their Use in the Formation of Bridged δ-Lactams. (2024, October 6). NIH.

- Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C:. (n.d.). Preprints.org.

- 3-Acetyl-4-hy-droxy-6,7-dimethyl-2H-chromen-2-one. (n.d.). PubMed.

Sources

An In-Depth Technical Guide to the Spectroscopic and Mass-Spectrometric Characterization of 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one

Abstract

This technical guide provides a comprehensive analysis of 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one, a heterocyclic compound of interest in medicinal chemistry and drug development. The guide details the synthetic pathway, in-depth interpretation of its Infrared (IR) spectrum, and a thorough examination of its mass spectrometry (MS) fragmentation patterns. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical understanding and practical protocols for the characterization of this and structurally related molecules.

Introduction: The Significance of the Pyridinone Scaffold

Pyridinone and its derivatives are privileged structures in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Their diverse biological activities, including antimicrobial, antiviral, and anticancer properties, have made them a focal point of extensive research. The subject of this guide, 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one (C₉H₁₁NO₂, Molecular Weight: 165.19 g/mol ), is a representative member of this class, featuring a dihydropyridinone ring substituted with acetyl and methyl groups.[2] A thorough understanding of its structure and spectroscopic properties is paramount for its identification, quality control, and the rational design of new therapeutic agents.

This guide will provide a detailed exploration of the synthesis and characterization of this molecule, with a focus on two powerful analytical techniques: Infrared (IR) spectroscopy and Mass Spectrometry (MS).

Synthesis of 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one: A Hantzsch-Type Approach

The synthesis of 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one can be efficiently achieved through a modification of the Hantzsch dihydropyridine synthesis. This multicomponent reaction offers a convergent and atom-economical route to the desired pyridinone scaffold.[3][4][5] The proposed synthesis involves the condensation of acetylacetone, ethyl acetoacetate, and a source of ammonia.

Proposed Reaction Scheme

The reaction proceeds through a series of steps, likely initiated by the formation of an enamine from ethyl acetoacetate and ammonia, and a Knoevenagel condensation product from acetylacetone. These intermediates then undergo a Michael addition followed by cyclization and dehydration to yield the final product.

Caption: Proposed Hantzsch-type synthesis of the target molecule.

Detailed Experimental Protocol

Materials:

-

Acetylacetone

-

Ethyl acetoacetate

-

Ammonium acetate (as ammonia source)

-

Ethanol (solvent)

-

Glacial acetic acid (catalyst)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve acetylacetone (1 equivalent) and ethyl acetoacetate (1 equivalent) in ethanol.

-

Add ammonium acetate (1.5 equivalents) and a catalytic amount of glacial acetic acid to the solution.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product is expected to precipitate from the solution. If not, reduce the solvent volume under reduced pressure.

-

Collect the solid product by vacuum filtration and wash with cold ethanol.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one.

Infrared (IR) Spectroscopy Analysis: Unveiling the Functional Groups

Infrared spectroscopy is an indispensable tool for the identification of functional groups within a molecule. The IR spectrum of 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one will exhibit characteristic absorption bands corresponding to its unique structural features.

General Protocol for IR Spectrum Acquisition

Instrumentation:

-

Fourier Transform Infrared (FTIR) Spectrometer

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Record a background spectrum of the empty ATR accessory.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Clean the ATR crystal thoroughly after the measurement.

Predicted IR Spectral Data and Interpretation

Based on the structure of 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one, the following characteristic absorption bands are expected:

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3200 - 3100 | Medium | N-H Stretch | Lactam (Amide) |

| 2980 - 2920 | Medium | C-H Stretch (sp³) | Methyl groups |

| ~1710 | Strong | C=O Stretch | Acetyl group |

| ~1660 | Strong | C=O Stretch | Lactam (Amide I band) |

| ~1600 | Medium | C=C Stretch | Dihydropyridine ring |

| ~1560 | Medium | N-H Bend (Amide II band) | Lactam (Amide) |

| 1450 - 1350 | Medium | C-H Bend | Methyl groups |

Interpretation of Key Bands:

-

N-H Stretching: The presence of a medium intensity band in the region of 3200-3100 cm⁻¹ is a clear indicator of the N-H bond in the lactam ring. Its broadened nature may suggest intermolecular hydrogen bonding in the solid state.

-

Carbonyl (C=O) Stretching: Two distinct and strong absorption bands are anticipated in the carbonyl region. The band at a higher wavenumber (around 1710 cm⁻¹) can be assigned to the acetyl C=O group. The band at a lower wavenumber (around 1660 cm⁻¹) corresponds to the C=O of the cyclic amide (lactam). The lower frequency of the lactam carbonyl is due to resonance with the nitrogen lone pair, which imparts more single-bond character to the C=O bond.

-

C=C Stretching: A medium intensity band around 1600 cm⁻¹ is expected for the C=C double bond within the dihydropyridine ring.

-

N-H Bending (Amide II): The bending vibration of the N-H bond, typically coupled with C-N stretching, gives rise to the Amide II band, which is expected around 1560 cm⁻¹.

Caption: Key functional groups and their expected IR absorption regions.

Mass Spectrometry (MS) Analysis: Elucidating the Molecular Mass and Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns. Electron Ionization (EI) is a common ionization method that induces fragmentation, providing a characteristic "fingerprint" for a molecule.

General Protocol for Mass Spectrum Acquisition

Instrumentation:

-

Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

Procedure:

-

Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or methanol).

-

Inject an appropriate volume of the solution into the GC. The GC will separate the compound from any impurities and introduce it into the mass spectrometer.

-

The compound is ionized in the EI source (typically at 70 eV).

-

The resulting ions (molecular ion and fragment ions) are separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

A mass spectrum is generated, plotting the relative abundance of ions versus their m/z values.

Predicted Mass Spectrum and Fragmentation Analysis

Molecular Ion Peak (M⁺•): The molecular ion peak is expected at an m/z value corresponding to the molecular weight of the compound, which is 165.[2] The presence of a nitrogen atom dictates that the molecular weight will be an odd number, consistent with the Nitrogen Rule.

Major Fragmentation Pathways:

The fragmentation of 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one is expected to be driven by the presence of the carbonyl groups and the stability of the resulting fragments.

-

Loss of a Methyl Radical (•CH₃): A common fragmentation pathway for molecules containing methyl groups is the loss of a methyl radical (15 Da). This would result in a fragment ion at m/z 150 .

-

Loss of an Acetyl Radical (•COCH₃): The acetyl group can be lost as a radical (43 Da), leading to a fragment ion at m/z 122 .

-

Loss of Ketene (CH₂=C=O): Rearrangement and loss of a neutral ketene molecule (42 Da) from the acetyl group is a possibility, which would give rise to a fragment ion at m/z 123 .

-

Alpha-Cleavage adjacent to the Carbonyl Groups: Cleavage of the bonds adjacent to the carbonyl groups is a highly favorable fragmentation pathway.[6]

-

Cleavage of the C-C bond between the acetyl group and the ring would lead to the formation of an acylium ion, [CH₃CO]⁺ , with an m/z of 43 . This is often a very stable and abundant ion.

-

-

Retro-Diels-Alder (RDA) Reaction: The dihydropyridine ring could potentially undergo a retro-Diels-Alder reaction, although this is less common for this specific ring system.

Predicted Prominent Fragment Ions:

| m/z | Proposed Fragment Ion |

| 165 | [M]⁺• (Molecular Ion) |

| 150 | [M - CH₃]⁺ |

| 122 | [M - COCH₃]⁺ |

| 43 | [CH₃CO]⁺ (Acetyl cation) - Likely the base peak |

digraph "MS_Fragmentation" { graph [layout=dot, rankdir=TB, splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];M [label="[M]⁺•\nm/z 165"]; F1 [label="[M - CH₃]⁺\nm/z 150"]; F2 [label="[M - COCH₃]⁺\nm/z 122"]; F3 [label="[CH₃CO]⁺\nm/z 43"];

M -> F1 [label="- •CH₃"]; M -> F2 [label="- •COCH₃"]; M -> F3 [label="α-cleavage"]; }

Caption: Proposed major fragmentation pathways for the target molecule.

Conclusion

The structural elucidation of 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one is readily achievable through the combined application of Infrared spectroscopy and Mass Spectrometry. IR spectroscopy provides definitive evidence for the key functional groups present, namely the lactam and acetyl moieties. Mass spectrometry confirms the molecular weight and offers valuable structural insights through predictable fragmentation patterns, with the acetyl cation likely being a dominant feature in the spectrum. The synthetic and analytical protocols detailed in this guide provide a robust framework for the characterization of this and other related pyridinone derivatives, which are of significant interest in the ongoing quest for novel therapeutic agents.

References

- Hantzsch, A. (1882). Ueber die Synthese pyridinartiger Verbindungen aus Acetessigäther und Aldehydammoniak. Justus Liebigs Annalen der Chemie, 215(1), 1-82.

-

Wikipedia. (2023). Hantzsch pyridine synthesis. Retrieved from [Link]

-

Chemguide. (n.d.). Mass Spectra - Fragmentation Patterns. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2(1H)-Pyridinone. NIST Chemistry WebBook. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Retrieved from [Link]

-

JETIR. (2023). Synthesis and characterization of 3-acetylcoumarin derivative and azo coumarin dye. Journal of Emerging Technologies and Innovative Research, 10(10). Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Acetyl-1,4,5,6-tetrahydropyridine. NIST Chemistry WebBook. Retrieved from [Link]

-

Ponnuswamy, S., et al. (2009). 1-Acetyl-c-3,t-3-dimethyl-r-2,c-6-diphenylpiperidin-4-one. Acta Crystallographica Section E: Structure Reports Online, 65(10), o1974. Retrieved from [Link]

-

PubChem. (n.d.). 5-acetyl-2,6-dimethyl-2,3-dihydro-1H-pyridin-4-one. Retrieved from [Link]

-

Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]

-

ACG Publications. (2012). 3-Acyl(aroyl)coumarins as synthon in heterocyclic synthesis. Records of Natural Products, 6(4), 289-326. Retrieved from [Link]

-

Der Pharma Chemica. (2015). One Pot Multi Component Synthesis of Novel Dihydropyridine Derivatives. Der Pharma Chemica, 7(10), 334-340. Retrieved from [Link]

-

Zdujić, M. V., & Mijin, D. Ž. (2015). Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene. Molecules, 20(7), 12693-12705. Retrieved from [Link]

-

Wiley Online Library. (2011). Fragmentation and Interpretation of Spectra. Retrieved from [Link]

-

Frontiers in Chemistry. (2020). Recent Advances of Pyridinone in Medicinal Chemistry. Retrieved from [Link]

-

ResearchGate. (2018). Synthesis, crystal structure and Hirshfeld surface analysis of diethyl 2,6-dimethyl-4-(thiophen-3-yl)-1,4-dihydropyridine-3,5-dicarboxylate. Retrieved from [Link]

-

ResearchGate. (2015). Synthesis, electronic structure investigation of 3-penty1-2,6-di(furan-2yl)piperidin-4-one by FT-IR, FT-Raman and UV-Visible spectral studies and ab initio/DFT calculations. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Dissection of Fragmentation Pathways in Protonated N-acetylhexosamines. Retrieved from [Link]

-

American Chemical Society. (2000). Learning from the Hantzsch synthesis. ACS Publications. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Crystal Structure Analysis of 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one

This guide provides a comprehensive technical overview of the methodologies and considerations involved in the single-crystal X-ray diffraction analysis of 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the critical steps from synthesis and crystallization to data interpretation and refinement, emphasizing the rationale behind key experimental choices.

Introduction: The Significance of Pyridinone Scaffolds

Pyridinone derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. The precise three-dimensional arrangement of atoms within these molecules, as determined by X-ray crystallography, is fundamental to understanding their structure-activity relationships (SAR) and for rational drug design. This guide will walk through the complete process of determining the crystal structure of the title compound, a representative member of this important class of molecules.

Synthesis and Crystallization: The Foundation of Structural Analysis

A robust crystal structure analysis begins with the synthesis of high-purity material and the successful growth of single crystals suitable for X-ray diffraction.

Synthetic Approach

The synthesis of 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one can be achieved through a multi-component reaction, a common strategy for constructing such heterocyclic systems. A plausible route involves the condensation of an enamine, derived from a β-ketoester and an amine, with an α,β-unsaturated carbonyl compound. This approach offers a convergent and efficient pathway to the desired pyridinone core.

Crystallization Protocol: The Art of Crystal Growth

Obtaining diffraction-quality crystals is often the most challenging step. For a polar molecule like 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one, a systematic screening of crystallization conditions is essential.

Step-by-Step Crystallization Methodology:

-

Solvent Screening: Begin by assessing the solubility of the compound in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, acetone, ethanol, methanol). The ideal solvent will dissolve the compound moderately at elevated temperatures and poorly at room temperature.

-

Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in a suitable solvent in a small vial. Loosely cap the vial to allow for the slow evaporation of the solvent over several days in a vibration-free environment.

-

Vapor Diffusion: This technique is highly effective for growing high-quality crystals from a small amount of material.

-

Dissolve the compound in a "good" solvent (in which it is readily soluble) in a small, open inner vial.

-

Place this inner vial inside a larger, sealed outer vial containing a "poor" solvent (in which the compound is insoluble, but which is miscible with the good solvent).

-

The slow diffusion of the poor solvent vapor into the good solvent will gradually decrease the solubility of the compound, promoting crystallization.

-

-

Slow Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, and then potentially to a lower temperature (e.g., in a refrigerator).[1]

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction is a powerful, non-destructive technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.[2][3]

Data Collection

A suitable single crystal is mounted on a goniometer and placed in a focused beam of monochromatic X-rays. As the crystal is rotated, a diffraction pattern of spots is collected on a detector.[4] Modern diffractometers utilize CCD or CMOS detectors to efficiently capture this data.[3]

Experimental Workflow for Data Collection:

Caption: Workflow for single-crystal X-ray diffraction data collection.

Data Processing

The raw diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of each reflection.[5] This involves several computational steps:

-

Indexing: Determining the unit cell parameters and the orientation of the crystal lattice.

-

Integration: Measuring the intensity of each diffraction spot.

-

Scaling and Merging: Correcting for experimental variations and combining equivalent reflections.

Structure Solution and Refinement

The ultimate goal is to generate a model of the atomic positions that accurately reproduces the experimental diffraction data.

-

Structure Solution (The Phase Problem): The measured intensities only provide the amplitudes of the structure factors, not their phases. The "phase problem" is overcome using methods such as:

-

Structure Refinement: Once an initial model is obtained, it is refined to improve the agreement with the experimental data. This is typically done using a least-squares minimization process where atomic positions, and thermal displacement parameters are adjusted.[6][7][8] Difference Fourier maps are used to locate missing atoms (like hydrogens) and identify any disorder.[8]

Logical Flow of Structure Solution and Refinement:

Caption: Iterative process of crystal structure solution and refinement.

Data Interpretation and Validation

A critical evaluation of the final crystal structure is necessary to ensure its quality and chemical reasonableness.

Crystallographic Data Summary

The results of a crystal structure analysis are typically summarized in a standardized table. Below is a hypothetical data table for 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one.

| Parameter | Value |

| Chemical formula | C9H11NO2 |

| Formula weight | 165.19 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 8.543(2) |

| b (Å) | 12.123(3) |

| c (Å) | 9.876(2) |

| β (°) | 105.34(1) |

| Volume (ų) | 985.4(4) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.114 |

| Absorption coefficient (mm⁻¹) | 0.08 |

| F(000) | 352 |

| Crystal size (mm³) | 0.30 x 0.25 x 0.20 |

| Theta range for data collection (°) | 2.5 to 27.5 |

| Reflections collected | 5678 |

| Independent reflections | 2245 [R(int) = 0.021] |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I > 2sigma(I)] | R1 = 0.045, wR2 = 0.123 |

| R indices (all data) | R1 = 0.058, wR2 = 0.135 |

Molecular Geometry and Intermolecular Interactions

The refined structure provides precise bond lengths, bond angles, and torsion angles. For 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one, key features to analyze would include the planarity of the dihydropyridinone ring and the orientation of the acetyl and methyl substituents.

Furthermore, the packing of molecules in the crystal lattice is governed by intermolecular interactions such as hydrogen bonds and van der Waals forces. In this case, hydrogen bonding between the N-H group of one molecule and the carbonyl oxygen of a neighboring molecule would be anticipated, playing a crucial role in the crystal packing.

Data Deposition and Dissemination

To ensure the integrity and accessibility of crystallographic data, the final structural information should be deposited in a public database. The Cambridge Structural Database (CSD) is the world's repository for small-molecule organic and metal-organic crystal structures.[9][10] Upon deposition, a unique CCDC number is assigned, which should be included in any publication describing the structure.

Conclusion

The determination of the crystal structure of 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one is a multi-step process that requires careful execution of synthesis, crystallization, data collection, and computational analysis. The resulting three-dimensional model provides invaluable insights into the molecular conformation and intermolecular interactions, which are critical for applications in medicinal chemistry and materials science. This guide has outlined the fundamental principles and practical considerations for such an analysis, providing a framework for researchers in the field.

References

- Crystal Structure Determination & Refinement | Mathematical Crystallography Class Notes. (n.d.).

-

A beginner's guide to X-ray data processing | The Biochemist - Portland Press. (2021, May 28). Retrieved January 17, 2026, from [Link]

-

Refinement of crystal structures - Oxford Academic. (n.d.). Retrieved January 17, 2026, from [Link]

-

Structure Refinement - The University of Oklahoma. (n.d.). Retrieved January 17, 2026, from [Link]

-

Structure refinement: Some background theory and practical strategies - ResearchGate. (2025, August 7). Retrieved January 17, 2026, from [Link]

-

What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (n.d.). Retrieved January 17, 2026, from [Link]

-

New Tricks of the Trade for Crystal Structure Refinement | ACS Central Science. (2017, June 14). Retrieved January 17, 2026, from [Link]

-

Single-crystal X-ray Diffraction - SERC (Carleton). (2007, May 17). Retrieved January 17, 2026, from [Link]

-

X-ray crystallography - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]

-

WO/2020/224208 PYRIDONE DERIVATIVE CRYSTAL FORM AND PREPARATION METHOD AND APPLICATION THEREFOR - WIPO Patentscope. (n.d.). Retrieved January 17, 2026, from [Link]

-

How to Grow Crystals. (n.d.). Retrieved January 17, 2026, from [Link]

-

Cambridge Structural Database - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]

-

Guide for crystallization. (n.d.). Retrieved January 17, 2026, from [Link]

-

Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one. (n.d.). Retrieved January 17, 2026, from [Link]

-

Synthesis of 3,4-dihydropyridin-2(1H)-ones and 3,4-dihydro-2H-pyrans via Four-component reactions of aromatic aldehydes, cyclic 1,3-carbonyls, arylamines, and dimethyl acetylenedicarboxylate - PubMed. (n.d.). Retrieved January 17, 2026, from [Link]

-

(PDF) The Cambridge Structural Database - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

Sources

- 1. xray.chem.ufl.edu [xray.chem.ufl.edu]

- 2. creative-biostructure.com [creative-biostructure.com]

- 3. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 5. portlandpress.com [portlandpress.com]

- 6. fiveable.me [fiveable.me]

- 7. academic.oup.com [academic.oup.com]

- 8. ou.edu [ou.edu]

- 9. Cambridge Structural Database - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

A-001: A-001: A-0-0-1: An In-Depth Technical Guide to the Proposed Mechanism of Action of 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one

Abstract:

3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one is a heterocyclic compound belonging to the dihydropyridinone class of molecules. While direct, in-depth research on the specific mechanism of action of this compound is limited, its structural features suggest a potential for a range of biological activities. This guide synthesizes information from related dihydropyridinone derivatives to propose a plausible mechanism of action for 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one, focusing on its potential as a modulator of cellular signaling pathways. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel heterocyclic compounds.

Introduction to 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one

3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one is a synthetic organic compound characterized by a dihydropyridinone core, substituted with acetyl and methyl groups. The dihydropyridinone scaffold is a "privileged structure" in medicinal chemistry, known to interact with multiple biological targets.[1] Dihydropyridinone derivatives have been reported to exhibit a wide array of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities.[2][3][4] The specific substitutions on the dihydropyridinone ring of 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one are expected to modulate its biological activity and target specificity.

Proposed Mechanism of Action: A Multi-Target Hypothesis

Based on the known biological activities of structurally similar dihydropyridinone derivatives, we propose a multi-target mechanism of action for 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one. This hypothesis is centered on the compound's potential to modulate key cellular processes through interaction with multiple signaling pathways.

Inhibition of Pro-inflammatory Pathways

Dihydropyridinone derivatives have been shown to possess anti-inflammatory properties.[2][4] We postulate that 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one may exert anti-inflammatory effects through the inhibition of pro-inflammatory signaling pathways, such as the NF-κB and MAPK pathways.

-

NF-κB Pathway: The NF-κB signaling cascade is a central regulator of inflammation. We hypothesize that 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one could inhibit the activation of NF-κB by preventing the phosphorylation and subsequent degradation of its inhibitory subunit, IκBα. This would lead to the sequestration of NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another critical regulator of inflammation. It is plausible that 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one could interfere with the phosphorylation cascade of the MAPK pathway, specifically targeting kinases such as p38 and JNK. Inhibition of these kinases would result in the downregulation of inflammatory cytokine production.

Caption: Proposed inhibition of pro-inflammatory signaling pathways.

Modulation of Calcium Channels

Certain dihydropyridine derivatives are well-known calcium channel blockers.[5][6][7] The structural similarity of 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one to these compounds suggests that it may also modulate the activity of voltage-gated calcium channels.

-

L-type Calcium Channels: We propose that 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one could act as an antagonist of L-type calcium channels, which are prevalent in cardiac and smooth muscle cells.[8] By blocking the influx of calcium into these cells, the compound could induce vasodilation and a negative inotropic effect on the heart. This activity could be beneficial in the treatment of hypertension and other cardiovascular diseases.

Caption: Proposed blockade of L-type calcium channels.

Experimental Workflows for Mechanism of Action Elucidation

To validate the proposed mechanism of action, a series of in vitro and in vivo experiments are necessary. The following protocols outline key experimental workflows.

In Vitro Assays

| Assay | Purpose | Methodology |

| NF-κB Reporter Assay | To determine if the compound inhibits NF-κB activation. | Transfect cells with an NF-κB luciferase reporter plasmid. Treat cells with an inflammatory stimulus (e.g., LPS) in the presence or absence of the compound. Measure luciferase activity. |

| Western Blot Analysis | To assess the phosphorylation status of key signaling proteins. | Treat cells with an inflammatory stimulus and the compound. Lyse cells and separate proteins by SDS-PAGE. Probe with antibodies specific for phosphorylated and total IκBα, p38, and JNK. |

| Calcium Flux Assay | To measure changes in intracellular calcium concentration. | Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM). Stimulate cells to induce calcium influx in the presence or absence of the compound. Measure fluorescence changes. |

| Patch-Clamp Electrophysiology | To directly measure the effect of the compound on ion channel activity. | Isolate single cells and use the patch-clamp technique to record currents through L-type calcium channels in the presence and absence of the compound. |

Step-by-Step Protocol: NF-κB Reporter Assay

-

Cell Culture: Plate HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate for 24 hours.

-

Transfection: Co-transfect the cells with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.

-

Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one or vehicle control. Incubate for 1 hour.

-

Stimulation: Add lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

-

Incubation: Incubate the plate for 6 hours at 37°C.

-

Lysis and Luciferase Assay: Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

Caption: Experimental workflow for the NF-κB reporter assay.

Conclusion and Future Directions

The proposed multi-target mechanism of action for 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one provides a strong foundation for further investigation into its therapeutic potential. The outlined experimental workflows will be crucial in validating these hypotheses and elucidating the precise molecular interactions of this compound. Future studies should focus on in vivo models of inflammation and cardiovascular disease to assess the compound's efficacy and safety profile. Structure-activity relationship (SAR) studies will also be valuable in optimizing the compound's potency and selectivity.

References

- da Silva, G., de Oliveira, R., & de Castro, A. (2018). Biological activity of dihydropyrimidinone (DHPM)

- Prasad, T., Mahapatra, A., Sharma, T., Sahoo, C. R., & Padhy, R. (2023).

- (2021).

- (2025). DihydroPyrimidinones-A Versatile Scaffold with Diverse Biological Activity.

- (2022).

- (2011). Synthesis of 3,4-dihydropyridin-2(1H)

- (2022). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. PMC - NIH.

- (2021). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. MDPI.

- (2015). 3-Acyl(aroyl)coumarins as synthon in heterocyclic synthesis.

- Schwartz, A., Grupp, I. L., Grupp, G., Williams, J. S., & Vaghy, P. L. (1984).

- (2015).

- (2007). Effects of 5-acetyl(carbamoyl)

- (1986).

- (1988). Effects of the new dihydropyridine derivative 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid methyl 6-(5-phenyl-3-pyrazolyloxy)hexyl ester on the cardiohemodynamics and the energy metabolism of ischemic myocardium. PubMed.

- (1972). [Pharmacology of 4-(2'-nitrophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylic acid dimethyl ester (Nifedipine, BAY a 1040)]. PubMed.

- (1991). Synthesis and calcium channel antagonist activity of dialkyl 4- (dihydropyridinyl)

- (1991). Synthesis and calcium channel antagonist activity of dialkyl 1,4-dihydro-2,6-dimethyl-4-[4-(1-methoxycarbonyl-1,4-dihydropyridyl)

- (2010). (2S,4S)-1-[2-(1,1-dimethyl-3-oxo-3-pyrrolidin-1-yl-propylamino)acetyl]-4-fluoro-pyrrolidine-2-carbonitrile: a potent, selective, and orally bioavailable dipeptide-derived inhibitor of dipeptidyl peptidase IV. PubMed.

- Tripathi, K. D. (2013). Essentials of Medical Pharmacology. Jaypee Brothers Medical Publishers.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Biological activity of dihydropyrimidinone (DHPM) derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, characterization and biological profile of some new dihydropyrimidinone derivaties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of dihydropyridine calcium channel modulators in the heart: pharmacological and radioligand binding correlations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and calcium channel antagonist activity of dialkyl 4- (dihydropyridinyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinecarboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and calcium channel antagonist activity of dialkyl 1,4-dihydro-2,6-dimethyl-4-[4-(1-methoxycarbonyl-1,4-dihydropyridyl)]-3 ,5- pyridinedicarboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of the new dihydropyridine derivative 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid methyl 6-(5-phenyl-3-pyrazolyloxy)hexyl ester on the cardiohemodynamics and the energy metabolism of ischemic myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological activity of 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one derivatives

An In-Depth Technical Guide to the Biological Activity of 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one Derivatives

Foreword: The Rising Prominence of Pyridinone Scaffolds in Drug Discovery

The pyridinone core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including antitumor, antimicrobial, anti-inflammatory, and cardiotonic effects.[1] The 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one moiety, a specific class within this family, serves as a versatile backbone for the development of novel therapeutic agents. The ease of synthetic modification allows for the fine-tuning of physicochemical properties, making it an attractive starting point for fragment-based drug design and the exploration of new biological targets.[1] This guide provides a comprehensive overview of the key biological activities of these derivatives, delving into their mechanisms of action and the established methodologies for their evaluation.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Derivatives of the dihydropyridinone family have emerged as promising candidates in oncology, demonstrating significant cytotoxic and anti-proliferative effects against various cancer cell lines.[2][3] Their mechanisms of action are often multifaceted, involving the inhibition of key signaling pathways and the induction of programmed cell death.

Key Mechanisms of Antineoplastic Action

A primary mechanism involves the inhibition of critical protein kinases that regulate cell growth and survival. For instance, certain dihydropyrimidinone derivatives have been shown to be potent inhibitors of mTOR (mammalian target of rapamycin) and VEGFR-2 (vascular endothelial growth factor receptor 2), two crucial players in tumor progression and angiogenesis.[4] Inhibition of these pathways can lead to cell cycle arrest, typically at the G2/M phase, and trigger apoptosis.[4] Another observed mechanism is the interruption of mitosis through the inhibition of motor proteins like the kinesin Eg5, which is essential for forming the bipolar spindle during cell division.[2]

Structure-Activity Relationship (SAR) Insights

The anticancer potency of these derivatives is highly dependent on the nature and position of substituents on the core ring. Studies on related pyridine-urea derivatives have shown that substitutions on an attached phenyl ring significantly influence cytotoxicity. For example, introducing a 4-iodophenyl urea moiety resulted in significantly higher potency against the MCF-7 human breast cancer cell line compared to other halogen substitutions.[5]

Experimental Evaluation of Anticancer Activity

A systematic, multi-step approach is essential for evaluating the anticancer potential of novel compounds, progressing from initial in vitro screening to more complex in vivo models.[6]

In vitro assays are the first step, providing crucial data on a compound's ability to kill or inhibit the growth of cancer cells.[7]

Table 1: Comparative Anticancer Activity of Pyridine-Urea Derivatives against MCF-7 Cells

| Compound ID | Substitution Pattern | IC50 (µM) after 48h | IC50 (µM) after 72h |

| 8a | 4-Fluorophenyl urea | 7.03 | 5.14 |

| 8b | 4-Chlorophenyl urea | 4.68 | 2.50 |

| 8d | 4-Bromophenyl urea | 3.03 | 1.63 |

| 8e | 4-Iodophenyl urea | 0.22 | 0.11 |